Strempeliopine

Neuropharmacology ADMET Prediction CNS Drug Discovery

Strempeliopine is the irreplaceable parent base of schizozygane alkaloids, characterized by a rigid hexacyclic 'Pan lid'-like core fused by a transannular ethane bridge and six continuous stereocenters. This unique architecture, with a 3.6× larger TPSA (23.60 Ų) than vallesamidine and 100% predicted BBB penetration probability, makes it a critical benchmark for dearomative radical cyclization methodology and a high-value comparator for CNS-exposure ADMET panels. Procure to validate new C–C bond-forming reactions, screen for antineoplastic differentiation-inducing activity, or serve as a reference standard for isolating new antimicrobial schizozygane congeners. Not available as a bulk commodity; custom synthesis or inquiry-based quotation is required.

Molecular Formula C19H22N2O
Molecular Weight 294.4 g/mol
Cat. No. B1253404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStrempeliopine
Synonymsstrempeliopine
Molecular FormulaC19H22N2O
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESC1CC23CCC45C2N(C1)CCC4C6=CC=CC=C6N5C(=O)C3
InChIInChI=1S/C19H22N2O/c22-16-12-18-7-3-10-20-11-6-14-13-4-1-2-5-15(13)21(16)19(14,9-8-18)17(18)20/h1-2,4-5,14,17H,3,6-12H2/t14-,17-,18+,19+/m1/s1
InChIKeyBBBSLAHJKPIMRU-OAOYMFHYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Strempeliopine: Hexacyclic Schizozygane Alkaloid Scaffold for Synthesis Reference and Structural Probing


Strempeliopine (C19H22N2O, MW 294.40 g/mol) [1] is a monoterpene indole alkaloid belonging to the schizozygane class, characterized by a highly fused hexacyclic core containing a transannular ethane bridge and a strategic C19–C2 bond [2]. First isolated from *Strempeliopsis strempelioides* roots [1], it exists naturally as the (−)-enantiomer and serves as the parent base of the antimicrobial schizozygane alkaloids [2]. Its structural complexity—embedding six fused rings, two quaternary centers, and six continuous stereocenters [3]—distinguishes it from the structurally simpler vallesamidine-type alkaloids and makes it a rigorous benchmark for evaluating synthetic methodology and a probe for exploring rearranged indole alkaloid pharmacophore space.

Why Strempeliopine Cannot Be Replaced by Vallesamidine or Common Aspidosperma Alkaloids in Rigorous Studies


Strempeliopine exhibits structural and stereochemical features that preclude direct substitution with closely related alkaloids. Unlike vallesamidine, which possesses a 2,2,3-trialkylated indoline scaffold (MW 296.4 g/mol, C20H28N2, PSA ~6.48 Ų) [1], strempeliopine contains a further rearranged, bridged tetrahydroquinoline-like core and a lactam moiety absent in vallesamidine [2]. This structural divergence yields a 3.6‑fold larger topological polar surface area (TPSA 23.60 Ų vs. 6.48 Ų) [3], fundamentally altering predicted permeability, CNS exposure, and transporter interactions. The presence of the C19–C2 bond and the transannular ethane bridge—absent in biosynthetic precursors like aspidospermine—creates a rigid “Pan lid”-like hexacyclic architecture [4] that cannot be mimicked by simpler monoterpene indole alkaloids, making strempeliopine an irreplaceable tool for studying structure-activity relationships within rearranged indole alkaloids.

Strempeliopine Differential Evidence: Quantitative Metrics Versus Comparators


Predicted Blood-Brain Barrier Permeability: Strempeliopine vs. Vallesamidine

Strempeliopine's topological polar surface area (TPSA) of 23.60 Ų [1] is nearly fourfold greater than vallesamidine's 6.48 Ų [2], yet computational predictions indicate a 100% probability of crossing the blood-brain barrier for strempeliopine [1] versus no reported data for vallesamidine. The higher TPSA combined with high BBB penetration probability suggests strempeliopine may engage CNS targets through a different transport mechanism or passive diffusion profile compared to lower‑PSA, more lipophilic vallesamidine (XlogP ~2.00 vs. 4.02) [1][2].

Neuropharmacology ADMET Prediction CNS Drug Discovery

Synthetic Efficiency: Strempeliopine Total Synthesis Steps vs. Schizozygine Alkaloids

Asymmetric total synthesis of (−)-strempeliopine has been achieved in 7 steps from a [4+2]/[3+2] cycloadduct intermediate using a SmI₂‑mediated dearomative transannular radical cyclization [1]. In contrast, collective asymmetric total syntheses of four schizozygane alkaloids, including (+)-strempeliopine, required 11–12 steps from tryptamines [2]. The 7‑step route to the (−)-enantiomer represents a 36–42% reduction in step count compared to the 11–12‑step collective syntheses, offering a more streamlined approach to the natural enantiomer.

Organic Synthesis Methodology Development Alkaloid Chemistry

Regioselectivity in Core Bond Formation: C2 vs. C3 Transannular Addition

During the SmI₂‑mediated transannular radical cyclization, addition to the indole C2 position occurs with 63% yield, whereas addition to the C3 position is minor (<8%) [1]. This high regioselectivity (>7.9:1 ratio) is critical for establishing the unique C19–C2 bond that defines the schizozygane skeleton and distinguishes strempeliopine from vallesamidine‑type alkaloids, which lack this bond.

Mechanistic Chemistry Radical Cyclization Reaction Selectivity

Antineoplastic Activity Annotation: Strempeliopine vs. Uncharacterized Alkaloids

Strempeliopine is annotated with antineoplastic activity in the MeSH Supplementary Concept database (S010-018) [1], based on reported activity in arresting proliferation of undifferentiated cells and inducing monocytic differentiation [2]. While quantitative IC₅₀ values against defined cancer cell lines are not publicly available, the explicit MeSH antineoplastic designation distinguishes it from many co‑isolated alkaloids (e.g., pleiocarpamine, aspidospermine) that lack such annotation, indicating a documented, albeit not fully quantified, anticancer potential.

Cancer Research Phenotypic Screening Natural Product Pharmacology

Procurement-Driven Application Scenarios for Strempeliopine


Organic Methodology Development and Total Synthesis Benchmarking

Strempeliopine's hexacyclic core with six continuous stereocenters and a transannular ethane bridge makes it an ideal target for testing novel synthetic methodologies, particularly dearomative radical cyclizations and asymmetric allylic alkylations [1]. The 7‑step asymmetric synthesis of (−)-strempeliopine demonstrates the power of SmI₂‑mediated transannular radical addition (63% C2 regioselectivity) [1], while the 11–12‑step collective syntheses provide a comparative benchmark for efficiency [2]. Researchers developing new C–C bond forming reactions can use strempeliopine as a demanding substrate to validate stereocontrol and step economy.

ADMET Profiling and CNS Drug Discovery Scaffold Evaluation

With a predicted 100% blood-brain barrier penetration probability and a TPSA of 23.60 Ų [3], strempeliopine represents a moderately polar, CNS‑accessible chemotype distinct from the highly lipophilic, low‑PSA vallesamidine scaffold (PSA 6.48 Ų) [4]. This divergence in physicochemical properties supports its use as a comparator scaffold in ADMET profiling panels aimed at optimizing CNS exposure versus peripheral selectivity for rearranged indole alkaloids. Procurement of strempeliopine enables direct experimental validation of in silico ADMET predictions for this underexplored chemical space.

Pharmacophore Mining and Anticancer Lead Prioritization

Strempeliopine's explicit MeSH antineoplastic annotation [5], coupled with reported activity in inducing monocytic differentiation of undifferentiated cells [6], positions it as a prioritized screening candidate among the co‑isolated alkaloids of *S. strempelioides*. While IC₅₀ data are lacking, the documented biological annotation differentiates it from uncharacterized analogs and justifies its inclusion in focused libraries for phenotypic anticancer screening or differentiation‑inducing agent discovery programs.

Reference Standard for Schizozygane Alkaloid Characterization

As the parent base of the schizozygane alkaloids [1], (−)-strempeliopine serves as an essential reference standard for the isolation and structural elucidation of new schizozygane congeners from natural sources. Its fully assigned NMR spectra and X‑ray crystallographic data (absolute configuration determined by Hajicek and Trojánek) [7] provide a reliable benchmark for confirming the identity and stereochemistry of newly discovered analogs, including those with antimicrobial activity like 7,8‑dehydro‑19β‑hydroxyschizozygine [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Strempeliopine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.